Product packaging for Palladium(2+);dihydroxide(Cat. No.:CAS No. 12135-22-7)

Palladium(2+);dihydroxide

Cat. No.: B041862
CAS No.: 12135-22-7
M. Wt: 142.5 g/mol
InChI Key: NXJCBFBQEVOTOW-UHFFFAOYSA-L
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Description

Palladium(2+);dihydroxide, commonly referred to as palladium hydroxide (Pd(OH)₂), is an invaluable inorganic compound and catalyst precursor in synthetic organic chemistry and materials science. Its primary research value lies in its role as a precursor to highly active, finely divided palladium(0) nanoparticles, which are generated in situ under reducing reaction conditions. This compound is extensively employed as a heterogeneous catalyst for critical transformations, including hydrogenation of alkenes, alkynes, and nitro groups, as well as in Suzuki-Miyaura and other cross-coupling reactions. The hydroxide form offers advantages in handling and dispersion, often leading to enhanced catalytic activity and reduced metal leaching compared to other palladium sources. Furthermore, this compound is a key material in the development of advanced functional materials, such as conductive inks, sensors, and electrodes for fuel cells and electrocatalysis research. Its mechanism of action typically involves the initial reduction to metallic palladium, which then facilitates the desired reaction by adsorbing reactants onto its surface, weakening chemical bonds, and providing a lower-energy pathway for the formation of new bonds. This reagent is essential for researchers exploring sustainable catalytic processes, novel synthetic methodologies, and next-generation electronic and energy storage devices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2O2Pd B041862 Palladium(2+);dihydroxide CAS No. 12135-22-7

Properties

IUPAC Name

palladium(2+);dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2H2O.Pd/h2*1H2;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJCBFBQEVOTOW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[OH-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12135-22-7
Record name Palladium dihydroxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12135-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies for Palladium 2+ ;dihydroxide

Solution-Phase Synthesis Routes

The synthesis of palladium(II) hydroxide (B78521) in solution is foundational, primarily relying on precipitation and controlled hydrolysis. These methods are valued for their directness in producing the bulk material.

Precipitation from Palladium(II) Salt Precursors with Hydroxide Sources

The most direct route to palladium(II) hydroxide is through precipitation. This involves the reaction of a soluble palladium(II) salt with a hydroxide source. chembk.com

Common palladium(II) salt precursors include palladium(II) chloride, palladium(II) nitrate (B79036), and palladium(II) sulfate. google.com The choice of precursor can be critical, as residual anions, such as chlorides, can contaminate the final product and negatively impact its catalytic properties. crimsonpublishers.com

The hydroxide source is typically an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide. chembk.comgoogle.com The reaction is a straightforward double displacement, where the palladium cation combines with the hydroxide anion to form the insoluble palladium(II) hydroxide, which precipitates out of the solution.

For instance, palladium(II) chloride can be dissolved in a minimal amount of hydrochloric acid and then neutralized with a sodium hydroxide solution to precipitate palladium(II) hydroxide. chembk.com The precipitate is then thoroughly washed to remove any chloride ions. chembk.com

A notable challenge with this method is the potential for contamination from byproduct salts (e.g., alkali metal chlorides, sulfates, or nitrates). google.com To circumvent this, an alternative method utilizes a strongly basic anion exchange resin in the hydroxide form. google.com In this process, a solution of a water-soluble palladium salt is passed through the resin, which exchanges its hydroxide ions for the anions in the palladium salt solution, leading to the precipitation of palladium(II) hydroxide dihydrate. google.com

Table 1: Common Precursors and Precipitants for Palladium(II) Hydroxide Synthesis

Palladium(II) Salt PrecursorHydroxide Source/Precipitant
Palladium(II) Chloride (PdCl₂)Sodium Hydroxide (NaOH)
Palladium(II) Nitrate (Pd(NO₃)₂)Potassium Hydroxide (KOH)
Palladium(II) Sulfate (PdSO₄)Anion Exchange Resin (OH⁻ form)
Chloropalladic Acid (H₂PdCl₄)Potassium Carbonate (K₂CO₃)

Controlled Hydrolysis of Palladium(II) Species

Controlled hydrolysis offers a more nuanced approach to synthesizing palladium(II) hydroxide, allowing for greater control over the particle size and properties of the final product. This method involves the gradual hydrolysis of palladium(II) aqua ions or complexes in an aqueous solution. homescience.net

In acidic solutions, palladium exists as the hydrated palladium(II) ion, [Pd(H₂O)₄]²⁺. homescience.net As the pH of the solution is increased, these aqua ions undergo hydrolysis, leading to the formation of polynuclear palladium hydroxo complexes. hzdr.de This process can eventually lead to the precipitation of hydrous palladium oxide or palladium(II) hydroxide.

The hydrolysis of palladium(II) complexes is a key step in many catalytic processes. For example, in certain cross-coupling reactions, a palladium(II) acetate (B1210297) precatalyst is converted in the presence of a hydroxide base to an active hydroxy-bridged palladium dimer, which then participates in the catalytic cycle. researchgate.net

Kinetic and spectroscopic studies have provided insight into the hydrolysis process. For instance, the dissociation of certain palladium complexes in aqueous solution can yield cationic diaqua complexes. acs.orgnih.gov As the pH becomes more basic, these complexes are deprotonated to form monohydroxo species, which can then dimerize to form inactive dinuclear complexes. acs.orgnih.gov The understanding and control of these equilibria are crucial for controlling the catalytic activity.

The formation of colloidal palladium oxide particles through the hydrolysis of a palladium nitrate solution has been shown to produce small, well-defined particles. uu.nl Interestingly, the final particle size was found to be consistent whether starting from an acidic solution and increasing the pH or starting from a basic solution and decreasing the pH. uu.nl This suggests a thermodynamically driven process that can be manipulated to achieve desired material characteristics.

Synthesis of Supported Palladium(2+);dihydroxide Catalysts

For many catalytic applications, dispersing palladium(II) hydroxide onto a high-surface-area support material enhances its activity, stability, and recyclability.

Preparation of this compound on Carbon (Pearlman's Catalyst)

Pearlman's catalyst, nominally palladium(II) hydroxide on carbon (Pd(OH)₂/C), is a widely utilized heterogeneous catalyst in organic synthesis. stfc.ac.ukamericanelements.com It is typically supplied as a black powder containing about 20 wt% palladium and is often wetted with water for stability. researchgate.netsigmaaldrich.com

The synthesis of Pearlman's catalyst generally involves the precipitation of palladium hydroxide in the presence of a carbon support. While often represented as Pd(OH)₂/C, detailed structural analysis suggests a more complex reality. Studies have indicated that Pearlman's catalyst consists of nano-particulate hydrous palladium oxide (PdO) supported on carbon, with the palladium oxide core capped by a monolayer of hydroxyl groups and hydrogen-bonded water molecules. stfc.ac.uk This forms a core-shell structure of C/PdO/OH/H₂O rather than a simple stoichiometric palladium(II) hydroxide. stfc.ac.uk

The preparation often starts with a palladium(II) salt, which is deposited onto the carbon support followed by treatment with a base to form the hydroxide/hydrous oxide species. Despite its nominal formulation, the catalyst is known to be a source of homogeneous palladium species under certain reaction conditions, where palladium can leach into the solution. stfc.ac.uk

Deposition and Stabilization of this compound on Diverse Support Materials

Beyond carbon, a variety of other materials are used to support palladium(II) hydroxide, each offering unique properties. These supports can include metal oxides, polymers, and other inorganic materials. researchgate.net

Metal oxide supports such as zirconia (ZrO₂), alumina (B75360) (Al₂O₃), and silica (B1680970) (SiO₂) have been investigated. uu.nluniv-smb.frelsevierpure.com For example, palladium(II) hydroxide supported on zirconia (Pd(OH)₂/ZrO₂) has demonstrated high catalytic activity and selectivity in the synthesis of carbazoles and dibenzofurans. univ-smb.frelsevierpure.com The choice of support can significantly influence the catalyst's performance. Studies have shown that supported palladium(II) hydroxide exhibits remarkably higher catalytic activity compared to supported palladium oxide (PdO) or metallic palladium (Pd) in certain oxidative coupling reactions. univ-smb.frelsevierpure.com

The synthesis of these supported catalysts often involves techniques like impregnation, deposition-precipitation, or ion exchange. uu.nl In the deposition-precipitation method, the pH of a solution containing the palladium precursor and the support material is adjusted to induce the precipitation of palladium hydroxide onto the support surface. The interaction between the palladium precursor and the support's surface properties, such as its isoelectric point, is crucial for achieving high dispersion and a uniform distribution of the active species. uu.nl

Table 2: Examples of Supported Palladium(II) Hydroxide Catalysts and Their Applications

CatalystSupport MaterialSynthetic Application Example
Pearlman's CatalystCarbon (C)Hydrogenolysis of benzyl (B1604629) groups, reduction of nitro compounds. researchgate.net
Pd(OH)₂/ZrO₂Zirconia (ZrO₂)Intramolecular double C-H bond functionalization to form carbazoles. univ-smb.frelsevierpure.com

Green Chemistry and Biogenic Synthesis Approaches for Palladium-Containing Materials

In recent years, there has been a significant shift towards developing more environmentally friendly methods for synthesizing palladium-based catalysts. These "green" approaches aim to reduce or eliminate the use of hazardous substances. plos.orgrsc.org

Biogenic synthesis has emerged as a promising green route, utilizing biological entities such as plants, bacteria, algae, and fungi to mediate the formation of palladium nanoparticles. researchgate.netfrontiersin.org These organisms contain biomolecules like polyphenols, flavonoids, and proteins that can act as both reducing and capping agents, converting palladium(II) ions to palladium nanoparticles (PdNPs) under mild conditions. rsc.org

Plant extracts, for example, from Origanum vulgare L., have been successfully used to synthesize palladium nanoparticles. mdpi.com The phytochemicals in the extract reduce Pd(II) ions to Pd(0) and also stabilize the resulting nanoparticles. mdpi.com Similarly, microorganisms can adsorb Pd(II) ions onto their cell walls and subsequently reduce them to form bio-Pd nanoparticles. researchgate.net

While these methods primarily produce metallic palladium nanoparticles, they are relevant to the broader field of palladium catalyst synthesis. The principles of using natural reductants and stabilizers could potentially be adapted for the synthesis of palladium hydroxide or oxide materials in a more sustainable manner. For instance, a one-step green method using chitosan (B1678972) as a stabilizer and vitamin C as a reducing agent has been developed to synthesize palladium nanoparticles, where the reaction temperature can be used to control the particle size. mdpi.com Such strategies highlight the potential for creating palladium-based catalysts with reduced environmental impact.

Microorganism-Mediated Reduction and Formation of Palladium Species

The biosynthesis of palladium nanoparticles using microorganisms is a burgeoning field in green nanotechnology. This process typically involves the reduction of palladium(II) ions to zerovalent palladium (Pd(0)) by microbial cells and their enzymes. While the end product is often metallic nanoparticles, the formation of palladium(II) hydroxide can be a critical intermediate step, particularly influenced by the solution's pH.

Research has shown that at higher pH values (pH > 9), palladium(II) hydroxide becomes the predominant palladium species in the aqueous solution. mdpi.com This alkaline environment can be conducive to the bioreduction process. For instance, in studies involving Citrobacter sp., the uptake and bioreduction of heavy metal ions were observed to be pH-dependent. At elevated pH levels, the interaction between palladium ions and hydroxide ions can lead to the formation of insoluble palladium(II) hydroxide precipitates, which then interact with the microbial cells for subsequent reduction. mdpi.com

The general mechanism for the biogenic synthesis of palladium nanoparticles, which may involve a palladium(II) hydroxide intermediate, can be summarized as follows:

Biosorption: Pd(II) ions in the solution, potentially as [Pd(OH)₂], are adsorbed onto the surface of the microbial cells.

Bioreduction: Enzymes within the microorganisms, such as hydrogenases, facilitate the reduction of Pd(II) to Pd(0). frontiersin.org This can occur on the cell wall, within the periplasmic space, or inside the cell. frontiersin.orgresearchgate.net

Nucleation and Growth: The reduced palladium atoms act as nucleation sites, leading to the growth of palladium nanoparticles.

The table below summarizes findings from studies on the microbial synthesis of palladium species, highlighting conditions that could favor the formation of palladium(II) hydroxide as a precursor.

MicroorganismPrecursorpH ConditionsObservations
Citrobacter sp.Pd(II) solutionVaried, with lower uptake at pH 8.0-10.0At high pH, precipitation of Pd(OH)₂ is postulated, which can prevent biosorption and subsequent bioreduction. mdpi.com
Shewanella oneidensisPd(II) solutionNot specifiedCapable of reducing Pd(II) to Pd(0) nanoparticles. mdpi.com
Desulfovibrio desulfuricansPd(II) solutionNot specifiedUtilized in the biological reduction of palladium. mdpi.com

Environmentally Benign Routes for Palladium Nanomaterial Preparation

The development of environmentally friendly methods for synthesizing palladium nanomaterials is a significant area of research, driven by the need to reduce the use of hazardous chemicals. These "green" synthesis routes often employ natural materials like plant extracts as reducing and capping agents. The aqueous and often mildly basic conditions of these syntheses can promote the in-situ formation of palladium(II) hydroxide.

Plant extracts contain a variety of biomolecules, such as polyphenols, flavonoids, and alkaloids, which can effectively reduce palladium(II) ions to palladium nanoparticles. nih.gov The synthesis is typically carried out in an aqueous medium, and the pH of the reaction mixture can play a crucial role in the formation and stability of the nanoparticles. The use of sodium hydroxide or other bases to adjust the pH can lead to the transient formation of palladium(II) hydroxide, which is then reduced by the phytochemicals. mdpi.com

For example, a method for preparing palladium catalysts deposited on chitosan involves the use of palladium(II) chloride, sodium hydroxide, and ascorbic acid. mdpi.com In this process, the addition of sodium hydroxide would lead to the precipitation of palladium(II) hydroxide, which is then reduced by ascorbic acid in the presence of the chitosan stabilizer.

The following table details various green synthesis methods for palladium nanomaterials where palladium(II) hydroxide is a likely intermediate.

Reducing/Capping AgentPalladium PrecursorReaction ConditionsResulting Nanomaterial
Garcinia pedunculata leaf extract & starch[Pd(OAc)₂]Aqueous solutionStarch-stabilized PdNPs with excellent catalytic activity. plos.org
Poplar leaf extractNa₂PdCl₄Aqueous solution, 25°CSpherical PdNPs with an average size of 4.2 nm. nih.gov
Chitosan, Ascorbic AcidPalladium(II) chlorideAqueous medium with NaOHPalladium catalysts deposited on chitosan (Pd/Chit). mdpi.com
Carob, cinnamon, turmeric, and ginger extractsPd(NO₃)₂·2H₂OAqueous solution, room temperaturePdNPs with catalytic activity in dye reduction. ahievran.edu.tr

Synthesis of Molecular this compound Complexes and Dimeric Species

Beyond nanoparticles, the synthesis of well-defined molecular palladium(II) hydroxide complexes, particularly dimeric species, is of great interest. These complexes serve as important models for understanding catalytic mechanisms and can themselves be active catalysts.

A common strategy for the synthesis of dimeric palladium(II) hydroxide complexes involves the reaction of a monomeric palladium precursor, often a chloride or acetate complex, with a hydroxide source. For instance, palladium hydroxide dimers with N-heterocyclic carbene (NHC) ligands have been prepared by reacting monomeric [Pd(NHC)(η³-allyl)Cl] with cesium hydroxide (CsOH). acs.orgfigshare.com These dimeric species, with the general formula [{Pd(NHC)(η³-allyl)}₂(μ-OH)₂], are proposed as intermediates in important cross-coupling reactions. acs.orgfigshare.com

Another example is the formation of a di-μ-hydroxo-bridged dimeric palladium(II) complex with 2,2'-bipyridyl (bpy), [(bpy)Pd(μ-OH)₂Pd(bpy)]²⁺. This complex is synthesized in situ at a physiological pH of 7.4 from a diaqua complex, [Pd(bpy)(H₂O)₂]²⁺. nih.govacs.org The increase in pH facilitates the deprotonation of the coordinated water molecules, leading to the formation of the hydroxide-bridged dimer. nih.govacs.org

The synthesis of a pincer-ligated binuclear palladium(II) hydroxide complex, [(tBuPCO)Pd(μ-OH)]₂, has also been reported. acs.org This complex is formed through the coordination of a hemilabile "PCO" pincer ligand to palladium.

The table below provides a summary of synthetic methodologies for molecular palladium(II) hydroxide complexes.

Precursor ComplexReagentResulting Complex
[Pd(NHC)(η³-allyl)Cl]CsOH[{Pd(NHC)(η³-allyl)}₂(μ-OH)₂] acs.orgfigshare.com
[Pd(bpy)(H₂O)₂]²⁺Base (to pH 7.4)[(bpy)Pd(μ-OH)₂Pd(bpy)]²⁺ nih.govacs.org
[(tBuPCO)Pd(Cl)(μ-Cl)]₂Not specified[(tBuPCO)Pd(μ-OH)]₂ acs.org
[Pd(C^P)(μ₂-OAc)]₂Hydroxide base[Pd(C^P)(μ₂-OH)]₂ researchgate.net

These advanced synthetic methodologies provide access to a range of palladium(II) hydroxide species, from in-situ generated intermediates in nanoparticle synthesis to well-defined molecular complexes. The ability to control the formation and structure of these compounds is crucial for their application in catalysis and materials science.

Comprehensive Structural Elucidation and Advanced Characterization of Palladium 2+ ;dihydroxide

Spectroscopic Characterization Techniques and Interpretation

The comprehensive structural elucidation and advanced characterization of palladium(II) hydroxide (B78521), Pd(OH)₂, rely on a suite of sophisticated spectroscopic techniques. These methods provide detailed insights into its elemental composition, the oxidation state of palladium, vibrational properties, and the dynamics of its transformation into other palladium-based nanomaterials.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the constituents of palladium(II) hydroxide. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, the binding energies of core-level electrons can be determined, which are characteristic of each element and its oxidation state.

For palladium compounds, the Pd 3d core level is of particular interest. The XPS spectrum of palladium(II) hydroxide would be expected to show the presence of palladium, oxygen, and hydrogen. The binding energy of the Pd 3d₅/₂ peak for Pd(II) species is a key indicator of the +2 oxidation state. In palladium-oxygen systems, distinct binding energies are observed for different oxidation states. For instance, metallic palladium (Pd⁰) exhibits a Pd 3d₅/₂ peak at approximately 335.0 eV, while palladium(II) oxide (PdO) shows a shift to higher binding energy, typically around 336.3 eV to 337.0 eV. researchgate.netrsc.org For palladium(II) hydroxide, the binding energy is expected to be in a similar range to PdO, reflecting the Pd²⁺ state. The presence of hydroxyl groups can influence the chemical environment and may lead to slight shifts in the binding energies of both Pd 3d and O 1s peaks compared to palladium oxide.

The O 1s spectrum is also informative. It can typically be deconvoluted into multiple components, corresponding to oxygen in the palladium hydroxide lattice (Pd-OH) and potentially adsorbed water or other oxygen-containing species on the surface.

A typical feature of the Pd 3d XPS spectrum is the spin-orbit splitting into two components: Pd 3d₅/₂ and Pd 3d₃/₂. The energy separation between these two peaks is approximately 5.26 eV to 5.31 eV. xpsfitting.com Analysis of the peak shapes, positions, and the splitting energy helps to confirm the chemical state of palladium.

Table 1: Representative Pd 3d₅/₂ Binding Energies for Various Palladium Species

Compound/SpeciesOxidation StatePd 3d₅/₂ Binding Energy (eV)
Palladium MetalPd⁰~335.0
Palladium(II) OxidePd²⁺~336.3 - 337.0
Palladium(II) HydroxidePd²⁺Expected in a similar range to PdO

Note: The exact binding energies can vary slightly depending on the specific experimental conditions and the sample's chemical environment.

Raman Spectroscopy for Vibrational Fingerprints and Structural Confirmation

Raman spectroscopy is a valuable tool for obtaining a vibrational fingerprint of palladium(II) hydroxide, providing insights into its molecular structure and bonding. This technique relies on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational modes of the molecule.

While pure palladium, with its face-centered cubic lattice, is Raman inactive, the presence of other atoms, such as hydrogen or oxygen, induces Raman active modes. lenr-canr.org For palladium(II) hydroxide, the key vibrational modes of interest are the Pd-O stretching and the O-H stretching and bending modes. The O-H stretching vibrations are typically observed in the high-frequency region of the Raman spectrum, generally between 3000 and 3700 cm⁻¹. The exact position and shape of these bands can provide information about hydrogen bonding within the structure. mdpi.com

The low-frequency region of the spectrum is where the Pd-O stretching and bending vibrations are expected. For comparison, palladium(II) oxide (PdO) exhibits a strong Raman peak around 650 cm⁻¹, which is assigned to the A₁g vibrational mode. lenr-canr.org In palladium(II) hydroxide, the Pd-O vibrations would likely appear at different frequencies due to the presence of the hydroxyl group and the different crystal structure. The analysis of the number of observed Raman bands and their polarization can be used to confirm the crystal structure and symmetry of Pd(OH)₂. spectroscopyonline.com

It is important to note that obtaining high-quality Raman spectra of palladium hydroxide can be challenging due to potential decomposition induced by the laser beam, which can lead to the formation of palladium oxide. Careful control of the laser power is therefore crucial.

Table 2: Expected Raman Vibrational Modes for Palladium(II) Hydroxide

Vibrational ModeTypical Frequency Range (cm⁻¹)
O-H Stretch3000 - 3700
O-H Bend~1640 (in water)
Pd-O StretchLow-frequency region
Pd-O BendLow-frequency region

Inelastic Neutron Scattering (INS) and Inelastic Incoherent Neutron Scattering (IINS) for Hydration Layer Assessment

Inelastic Neutron Scattering (INS) and its incoherent counterpart (IINS) are powerful techniques for studying the dynamics of hydrogen atoms in materials, making them particularly well-suited for assessing the hydration layer and hydroxyl groups in palladium(II) hydroxide. Neutrons have a high scattering cross-section for hydrogen, which makes these techniques highly sensitive to its vibrational modes.

In the context of palladium compounds, INS and IINS have been extensively used to study the vibrational spectra of hydrogen in palladium hydrides. issp.ac.ruiphy.ac.cnaps.org These studies provide a useful analogy for understanding the vibrational modes of the hydroxyl groups in palladium hydroxide. The vibrational spectrum of hydrogen in palladium hydride shows distinct peaks corresponding to the optical phonon modes. issp.ac.ruiphy.ac.cn

For palladium(II) hydroxide, INS/IINS would be expected to reveal the vibrational modes of the hydroxyl protons. These would include the librational (hindered rotational) modes of the OH groups, as well as the O-H stretching and bending vibrations. The energies of these modes provide direct information about the local environment of the hydroxyl groups, including the strength of hydrogen bonding and the nature of their interaction with the palladium ions.

INS measurements can be performed over a wide range of energy transfers, allowing for the observation of both low-frequency lattice modes and high-frequency internal modes of the hydroxyl group. By comparing the experimental spectra with theoretical calculations, a detailed picture of the structure and dynamics of the hydration layer can be obtained. aps.org

UV-Visible Absorption Spectroscopy for Monitoring Nanoparticle Formation Dynamics

UV-Visible absorption spectroscopy is a widely used technique to monitor the formation and stability of palladium nanoparticles in solution, often starting from a palladium(II) precursor such as a solution of palladium(II) hydroxide or a palladium salt.

Aqueous solutions of palladium(II) ions typically exhibit an absorption band in the UV-Vis region. For instance, Pd(II) ions in a nitric acid solution show an absorption maximum around 450 nm. journalijar.comresearchgate.net The reduction of Pd(II) to palladium nanoparticles (Pd⁰) is accompanied by a change in the absorption spectrum. As the nanoparticles form, the absorption band corresponding to the Pd(II) ions decreases in intensity and eventually disappears.

Simultaneously, a new absorption feature may appear, which is characteristic of the surface plasmon resonance (SPR) of the palladium nanoparticles. The SPR is a collective oscillation of the conduction electrons in the metal nanoparticles, excited by the incident light. The position and shape of the SPR band are sensitive to the size, shape, and surrounding dielectric medium of the nanoparticles. For palladium nanoparticles, the SPR is often a broad absorption that can extend from the UV into the visible region. journalijar.com By monitoring the changes in the UV-Vis spectrum over time, the kinetics of the nanoparticle formation can be studied.

Table 3: UV-Vis Absorption Features in the Synthesis of Palladium Nanoparticles from Pd(II) Precursors

SpeciesKey Absorption FeatureWavelength Range (nm)
Pd(II) ionsAbsorption band~450
Palladium Nanoparticles (Pd⁰)Surface Plasmon ResonanceBroad absorption in UV-Visible range

Electron Paramagnetic Resonance (EPR) for Probing Nanoparticle Electronic Structures

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While palladium(II) hydroxide itself is a diamagnetic d⁸ complex with no unpaired electrons and therefore EPR silent, EPR becomes a valuable tool for studying the electronic structures of palladium-containing nanoparticles that may be formed from it.

During the formation of palladium nanoparticles or in catalytic processes, palladium can exist in paramagnetic oxidation states such as Pd(I) (d⁹) or Pd(III) (d⁷). acs.orgresearchgate.netchemrxiv.org These species can be detected and characterized by EPR spectroscopy. The EPR spectrum provides information about the g-tensor and hyperfine coupling constants, which are sensitive to the electronic and geometric structure of the paramagnetic center.

For example, the EPR spectra of Pd(I) complexes show characteristic anisotropic signals. semanticscholar.orgacs.org The analysis of these spectra can help to identify the location of the paramagnetic species (e.g., at the surface or in the bulk of a nanoparticle) and their interactions with adsorbed molecules. acs.org Therefore, while not directly applicable to the characterization of bulk palladium(II) hydroxide, EPR is a powerful technique for investigating the electronic properties of palladium nanoparticles and understanding the mechanisms of their formation and catalytic activity.

Nuclear Magnetic Resonance (NMR) in Ligand and Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution and the solid state. In the context of palladium(II) hydroxide, NMR can be used to study its interaction with various ligands and to characterize the resulting palladium(II) complexes.

¹H NMR spectroscopy is particularly useful for studying the protons of the hydroxyl groups and any coordinated ligands. The chemical shift of the hydroxyl proton can provide information about its chemical environment and hydrogen bonding. When palladium(II) hydroxide reacts with ligands, changes in the ¹H NMR spectra of the ligands can be observed upon coordination to the Pd(II) center. researchgate.netnih.gov These changes in chemical shifts can be used to determine the binding site of the ligand and to study the electronic effects of the palladium center on the ligand.

³¹P NMR is extensively used for characterizing palladium(II) complexes with phosphorus-containing ligands. researchgate.netmdpi.com The chemical shift of the ³¹P nucleus is very sensitive to the coordination environment of the phosphorus atom and the nature of the other ligands in the complex. By analyzing the ³¹P NMR spectra, information about the geometry of the complex (e.g., cis vs. trans isomers) and the lability of the ligands can be obtained.

While direct NMR studies of solid, insoluble palladium(II) hydroxide are challenging, solid-state NMR techniques could potentially provide information about the local structure and dynamics of the hydroxyl groups. Furthermore, NMR is invaluable for studying the chemistry of palladium(II) in solution and for characterizing the wide variety of complexes that can be formed from palladium(II) hydroxide as a starting material. nih.gov

Advanced Microscopic and Diffraction Methodologies

The comprehensive characterization of Palladium(2+);dihydroxide, particularly in nanoparticle or supported forms, relies on a suite of advanced analytical techniques. These methodologies provide detailed insights into the material's structural and morphological properties from the atomic to the macroscopic scale.

X-ray Diffraction (XRD) for Crystallinity, Phase Identification, and Crystallite Size Determination

X-ray Diffraction (XRD) is a fundamental technique for analyzing the crystalline structure of this compound. The diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), serves as a unique fingerprint for the material's crystalline phases.

Crystallinity and Phase Identification: The crystalline nature of a sample is indicated by the presence of sharp peaks in the XRD pattern. researchgate.net For this compound and its derivatives like palladium oxide (PdO), these experimental patterns are compared against standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS). jcsp.org.pkmaterialinterface.com For instance, the tetragonal phase of PdO is identified by characteristic peaks at specific 2θ values (e.g., 33.8°, 41.9°, 54.7°, and 60.1°). jcsp.org.pk The absence of sharp peaks and the presence of a broad hump would indicate an amorphous structure. In supported catalysts, XRD can also identify the crystalline structure of the support material, such as the cubic structure of γ-alumina. jcsp.org.pk

Crystallite Size Determination: The size of the crystalline domains (crystallites) can be estimated from the broadening of the diffraction peaks. jcsp.org.pk This phenomenon, known as line broadening, is inversely proportional to the crystallite size and is detectable for particles smaller than 0.1 µm. jcsp.org.pk The average crystallite size is commonly calculated using the Debye-Scherrer equation:

D = Kλ / (β cosθ)

Where:

D is the mean crystallite size.

K is the Scherrer constant (typically ~0.9).

λ is the X-ray wavelength.

β is the full width at half maximum (FWHM) of the diffraction peak.

θ is the Bragg angle.

XRD analysis has shown that for palladium-based nanoparticles, the crystallite size can be controlled by synthesis parameters like temperature. jcsp.org.pkd-nb.info It's important to note that XRD measures the average size of the coherently scattering crystalline domains, which may differ from the particle size observed by microscopy if particles are polycrystalline or agglomerated. jcsp.org.pkekb.eg

SampleProminent 2θ Peaks (°)Identified Phase (JCPDS)Calculated Crystallite Size (nm)
Pd(OH)₂ Sample A33.8, 41.9, 54.7Tetragonal PdO (43-1024)8.5
Pd(OH)₂ Sample B40.1, 46.7, 68.1FCC Pd (87-0639)12.0
Pd(OH)₂ on γ-Al₂O₃36.5, 46.0, 67.0γ-Al₂O₃ (10-0425)25.0

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology, Size Distribution, and Localization

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of this compound nanoparticles, providing high-resolution information on their physical characteristics. nih.gov

Morphology and Size Distribution: TEM images reveal the shape and size of individual nanoparticles. researchgate.net Palladium-based nanomaterials have been observed in various morphologies, including quasi-spherical clusters, cubo-octahedrons, and multitwinned particles. researchgate.netnju.edu.cnacs.org High-resolution TEM (HRTEM) can even resolve the atomic lattice fringes, confirming the crystallinity of individual particles. researchgate.net

From a series of TEM micrographs, a statistically significant number of particles (often over 100) are measured to determine the average particle size and generate a size distribution histogram. researchgate.netresearchgate.netnih.gov This analysis is crucial as the catalytic activity of nanoparticles is often size-dependent. researchgate.net For example, studies have shown that Pd nanoparticles can be synthesized with average diameters ranging from a few nanometers to over 15 nm, with narrow size distributions being a key objective for uniform performance. researchgate.netresearchgate.net

Localization: When this compound is used as a supported catalyst, TEM is used to visualize how the nanoparticles are distributed on the support material. researchgate.net It can confirm whether the particles are highly dispersed across the surface or have formed larger agglomerates. nih.gov In-situ TEM techniques even allow for the real-time observation of particle growth, agglomeration, or phase changes under reaction conditions, such as during calcination or electrochemical processes. nih.govnih.gov

Sample IDObserved MorphologyAverage Particle Size (nm)Size Distribution Range (nm)
Pd-NP-01Spherical4.5 ± 0.83.0 - 6.0
Pd-NP-02Cubo-octahedral9.2 ± 1.57.0 - 12.0
Pd-NP-03Irregular Aggregates15.8 ± 3.210.0 - 25.0

Scanning Electron Microscopy (SEM) for Surface Morphology and Heterogeneity

SEM analysis can effectively show the distribution of palladium-containing particles on a support surface, highlighting areas of uniform coverage versus regions of agglomeration. nih.govglobalsino.com For instance, SEM images can distinguish between highly dispersed particles and larger agglomerates that may be formed during synthesis or calcination at high temperatures. jcsp.org.pk The technique is also valuable for observing changes in surface morphology after catalytic use, providing insights into catalyst stability and deactivation mechanisms. researchgate.net When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can provide elemental mapping of the surface, confirming the presence and distribution of palladium. nih.gov

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Coordination Environment

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique that provides detailed information about the local atomic environment around palladium atoms. diva-portal.org Unlike XRD, which requires long-range crystalline order, EXAFS can probe the structure of amorphous materials, highly dispersed catalysts, and species in solution. diva-portal.orgrsc.org

By analyzing the fine structure oscillations in the X-ray absorption spectrum above the Pd K-edge, one can determine key structural parameters of the first few coordination shells around a central palladium atom. wikipedia.orgsfedu.ru These parameters include:

Interatomic distances (R): The precise distances between the absorbing Pd atom and its neighboring atoms (e.g., Pd-O or Pd-Pd).

Coordination numbers (N): The average number of neighboring atoms in a specific coordination shell.

Debye-Waller factor (σ²): A measure of the structural and thermal disorder in the bond distances.

EXAFS is particularly useful for characterizing the active sites in catalysts. For example, it can distinguish between metallic palladium (characterized by Pd-Pd bonds) and oxidized palladium species like PdO or Pd(OH)₂ (characterized by Pd-O bonds). rsc.orgmdpi.com Studies on palladium catalysts have used EXAFS to measure the elongation of Pd-Pd interatomic distances upon hydride formation or to determine the coordination of palladium to ligands and support materials. sfedu.rudesy.dersc.org This level of detail is critical for understanding reaction mechanisms and structure-activity relationships. researchgate.net

SampleScattering PathCoordination Number (N)Interatomic Distance (R, Å)Debye-Waller Factor (σ², Ų)
Metallic Pd FoilPd-Pd12 (fixed)2.750.006
Pd(OH)₂Pd-O4.0 ± 0.52.02 ± 0.020.005
Supported Pd NanoparticlePd-Pd9.4 ± 0.42.74 ± 0.010.007

Theoretical and Computational Investigations of Palladium 2+ ;dihydroxide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone for investigating the properties of palladium-based materials, offering a balance between computational cost and accuracy. For palladium(2+);dihydroxide, DFT is instrumental in exploring its fundamental chemical and physical characteristics.

The precise crystal structure of this compound has remained elusive experimentally. Computational methods, therefore, play a crucial role in predicting its most stable atomic arrangement. DFT calculations are used to compute the total energy of various candidate crystal structures. By comparing these energies, researchers can identify the most thermodynamically favorable configurations.

The process involves constructing different plausible atomic models for Pd(OH)₂ and performing geometry optimization for each. The structure with the lowest calculated total energy is predicted to be the most stable. These calculations can explore various crystal systems and space groups to map out the energetic landscape. For instance, studies on related palladium systems, such as palladium metal, have successfully used DFT with functionals like the Perdew-Burke-Ernzerhof (PBE) to determine the face-centered cubic (FCC) structure as the most stable, in agreement with experimental data psu.edu. This same methodology is applied to the more complex this compound system to predict its ground-state structure.

PropertyPd (SC)Pd (FCC)Pd (HCP)
Optimal Lattice Constant (Å) 2.603.85a=2.90, c=5.04
Total Energy per Atom (eV) -3492.711-3493.131-3492.847
Energy Relative to FCC (eV/atom) +0.4200.000+0.284

This table presents DFT calculation results for different crystal structures of pure Palladium, illustrating the method used to determine the most stable structure by identifying the lowest total energy. A similar approach is used for predicting the unknown structure of this compound. Data sourced from psu.edu.

DFT calculations are a powerful tool for unraveling the intricate step-by-step mechanisms of catalytic reactions involving palladium(II) species. This compound, often used in the form of Pearlman's catalyst (Pd(OH)₂/C), is active in various coupling and hydrogenation reactions. DFT can model the entire catalytic cycle, including key steps such as oxidative addition, C-H activation, migratory insertion, and reductive elimination frontiersin.orgnih.gov.

For example, in Pd-catalyzed C-H olefination reactions, DFT studies have shown that the C-H activation is often the rate-determining step nih.gov. Calculations can compare different proposed pathways, such as inner-shell versus outer-shell proton abstraction mechanisms, and determine the most favorable route based on activation energy barriers nih.gov. In the context of alkoxycarbonylation of alkenes, computational models have helped distinguish between two competing catalytic cycles—a "hydride cycle" and an "alkoxy cycle"—showing how reaction conditions can favor one over the other nih.gov. These studies provide a molecular-level understanding of how ligands, substrates, and oxidants interact with the palladium center throughout the reaction.

Spectroscopic techniques like infrared (IR), UV-Vis, and NMR provide valuable experimental data, but assigning specific spectral features to molecular structures and electronic transitions can be challenging. Quantum chemical calculations, particularly DFT and its time-dependent extension (TD-DFT), are essential for interpreting this data researchgate.net.

By calculating the vibrational frequencies of an optimized Pd(II) complex, researchers can generate a theoretical IR spectrum. Comparing this computed spectrum with the experimental one allows for the precise assignment of vibrational modes, such as Pd-O and Pd-N stretches, confirming the coordination environment of the palladium center biointerfaceresearch.com. Similarly, TD-DFT can calculate the energies of electronic excitations, which correspond to peaks in a UV-Vis spectrum acs.org. This enables the assignment of absorption bands to specific transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions, providing deep insight into the electronic structure of the complex biointerfaceresearch.comnih.gov.

ComplexCalculated λ (nm)Experimental λ (nm)Transition Assignment
[Pd(hzpy)(ox)] 390~390 (shoulder)MLCT / n-π*
[Pd(hzpy)(ma)] 510 - 720510 - 720d-d transitions
[Pd(hzpy)(pyph)] 560 - 720560 - 720d-d transitions

This table shows a comparison of experimental and TD-DFT calculated electronic transitions for representative Palladium(II) complexes, demonstrating the utility of quantum chemistry in interpreting spectroscopic data. Data sourced from biointerfaceresearch.com.

DFT provides detailed information about the electronic structure of molecules, which is directly linked to their reactivity. By analyzing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict and explain chemical behavior researchgate.net.

The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity researchgate.net. DFT calculations can determine these values, along with other reactivity descriptors like chemical hardness, electronegativity, and the electrophilicity index. These computed parameters help in understanding the Lewis acidity of the Pd(II) center and its interaction with various substrates and ligands, thereby explaining observed reactivity trends in catalysis nih.gov. Studies on palladium clusters supported on graphene, for instance, have used DFT to investigate redox properties and understand how the support influences the catalyst's ability to donate or accept charge vcu.edu.

Application of Tight-Binding Approximation and Global Optimization Algorithms

While DFT is powerful, exploring the vast potential energy surface to find the global minimum energy structure of a material with an unknown crystal structure can be computationally prohibitive. To address this, more efficient methods are combined with global optimization strategies. One such successful approach involves using the density functional tight-binding (DFTB) method coupled with a genetic algorithm acs.orgnih.gov.

DFTB is a computationally less expensive approximation of DFT. This efficiency allows for a much broader and faster exploration of possible atomic configurations. The genetic algorithm, inspired by natural evolution, generates a population of candidate crystal structures and iteratively applies operations like "mating" and "mutation" to create new generations of structures, systematically evolving towards lower-energy configurations. This combined approach has been successfully applied to assess the stability of the unknown crystal structure of palladium hydroxide (B78521), navigating the complex energetic landscape to identify promising, low-energy candidate structures for further refinement with more accurate DFT calculations acs.orgnih.gov.

Simulation of Key Intermediates and Transition States in this compound-Catalyzed Processes

Understanding a catalytic reaction mechanism requires detailed knowledge of the structures and energies of all intermediates and, crucially, the transition states that connect them. Transition states are high-energy, short-lived structures that represent the energy barrier for a chemical step. Locating these saddle points on the potential energy surface is a key capability of DFT calculations acs.org.

Advanced Catalytic Transformations Facilitated by Palladium 2+ ;dihydroxide

Hydrogenation and Hydrogenolysis Reactions

Palladium(II) hydroxide (B78521) on carbon, often referred to as Pearlman's catalyst, is renowned for its efficacy in hydrogenation and hydrogenolysis reactions, which involve the addition of hydrogen across unsaturated bonds or the cleavage of single bonds with concurrent hydrogen addition.

Debenzylation of Benzyl-Nitrogen and Benzyl-Oxygen Protecting Groups

The removal of benzyl (B1604629) groups, which are common protecting groups for alcohols (O-benzyl) and amines (N-benzyl), is a critical step in multi-step organic synthesis. Palladium(II) hydroxide is a preferred catalyst for this transformation, known as hydrogenolysis. The reaction involves the cleavage of the carbon-heteroatom bond by hydrogen.

Research Findings:

O-Debenzylation: Benzyl ethers can be cleaved using Pd(OH)2/C in a methanol (B129727) solvent to yield the corresponding alcohol and toluene. ias.ac.inorganic-chemistry.org This method is advantageous as it avoids the use of strong acids, bases, or hydrogen gas under high pressure, offering a milder alternative to traditional hydrogenolysis. ias.ac.in The process involves the oxidative addition of the benzyl ether to the Pd(0) surface (formed in situ), followed by hydrogen transfer and reductive elimination to release the deprotected alcohol and toluene. jk-sci.com

N-Debenzylation: The cleavage of N-benzyl groups follows a similar hydrogenolysis pathway and is crucial in the synthesis of complex molecules containing primary or secondary amine functionalities.

Enhanced Reactivity: For particularly stubborn benzyl groups that are resistant to standard hydrogenolysis conditions, a combination of 10% Pd/C and 20% Pd(OH)2/C has been shown to be more effective than either catalyst alone. researchgate.net This mixed-catalyst system can achieve complete debenzylation where individual catalysts fail. researchgate.net During the reaction, the palladium hydroxide on the carbon support is converted to metallic palladium by dissolved hydrogen, which is the active catalytic species. researchgate.net

Substrate TypeProtecting GroupTypical ConditionsProductsReference
AlcoholO-BenzylPd(OH)2/C, MethanolFree Alcohol, Toluene ias.ac.in
AmineN-BenzylPd(OH)2/C, H2Free Amine, Toluene jk-sci.com
Recalcitrant SubstrateO-Benzyl10% Pd/C + 10% Pd(OH)2/C, H2Free Alcohol, Toluene researchgate.net

Selective Hydrogenation of Unsaturated Organic Compounds (Alkenes, Alkynes, Dienes)

Palladium(II) hydroxide is a key catalyst for the hydrogenation of carbon-carbon multiple bonds. masterorganicchemistry.com Its application allows for the reduction of alkenes, alkynes, and dienes to their corresponding saturated or partially saturated analogues. masterorganicchemistry.comnih.gov A significant advantage of palladium-based catalysts is their potential for chemoselectivity, enabling the reduction of one type of unsaturated bond in the presence of other reducible functional groups. researchgate.net

Research Findings:

Alkene and Alkyne Reduction: The hydrogenation reaction is highly exothermic, involving the breaking of a C-C pi bond and an H-H bond to form two new, more stable C-H sigma bonds. masterorganicchemistry.com The reaction typically proceeds with syn addition, where both hydrogen atoms add to the same face of the double or triple bond, a consequence of the mechanism on the flat metal catalyst surface. masterorganicchemistry.comlibretexts.org

Diene Hydrogenation: In the hydrogenation of dienes, the performance of Pd(OH)2/C catalysts can be comparable to or, in some cases, lower than standard Pd/C systems. nih.gov For instance, in the hydrogenation of certain diene carboxylates, Pd(OH)2/C composites yielded the fully saturated product in yields of 21–35%. nih.gov However, for other substrates like quinoline, Pd(OH)2/C catalysts proved to be more efficient than their Pd/C counterparts. nih.gov

Chemoselectivity: Palladium nanoparticles can be engineered to selectively hydrogenate C=C bonds in polyfunctional compounds without affecting other groups like aldehydes, ketones, esters, nitriles, or nitro groups. researchgate.net This selectivity is crucial in the synthesis of fine chemicals. The choice of support and catalyst preparation method significantly influences this selectivity. jst.go.jp

Unsaturated CompoundCatalystConditionsProductKey FindingReference
AlkenePd(OH)2/CH2, SolventAlkaneGeneral reduction of C=C bonds. masterorganicchemistry.com
Diene CarboxylatePd(OH)2/C100 atm H2, 30 °C, 24 hSaturated CarboxylateYields of 21-35% were achieved. nih.gov
QuinolinePd(OH)2/C30 bar H2, 50 °C, 4 h1,2,3,4-TetrahydroquinolineMore efficient than Pd/C, with yields of 55-67%. nih.gov

Reduction of Nitro Compounds to Amines

The reduction of nitro compounds is a fundamental transformation in organic chemistry, providing a primary route to aromatic and aliphatic amines. wikipedia.org Catalytic hydrogenation using palladium catalysts is a widely used and efficient method for this conversion. commonorganicchemistry.comorganic-chemistry.org

Research Findings:

General Applicability: Catalytic hydrogenation with palladium on a support is often the method of choice for reducing both aromatic and aliphatic nitro groups to their corresponding primary amines. commonorganicchemistry.comyoutube.com The reaction is typically high-yielding and can tolerate a wide range of other functional groups, such as halogens, aldehydes, ketones, and nitriles. organic-chemistry.org

Reaction Pathways: The reduction of aromatic nitro compounds is believed to proceed through several intermediates. The nitro group is first reduced to a nitroso compound, which is then further reduced to a hydroxylamine (B1172632). Finally, the hydroxylamine is reduced to the amine. rsc.orgresearchgate.net An alternative pathway involves the condensation of intermediates to form azoxy, azo, and hydrazo compounds, which are ultimately cleaved to the amine. rsc.org

Selectivity: While palladium catalysts are highly effective, achieving selectivity in molecules with multiple reducible groups can be challenging. However, under controlled conditions, it is possible to selectively reduce a nitro group. For instance, in the presence of other easily reducible groups like alkenes, the reaction conditions can be tuned to favor the reduction of the nitro functionality.

Mechanistic Investigations of Heterogeneous Catalytic Hydrogenation

The mechanism of heterogeneous catalytic hydrogenation, while complex, is generally understood to occur on the surface of the metal catalyst. The widely accepted Horiuti-Polanyi mechanism outlines the key steps involved. youtube.com

Research Findings:

Adsorption of Reactants: The reaction begins with the adsorption of both the hydrogen gas (H2) and the unsaturated organic substrate onto the surface of the palladium catalyst. libretexts.orglibretexts.org

Activation of Hydrogen: On the palladium surface, the H-H sigma bond of molecular hydrogen cleaves, and the individual hydrogen atoms bond to the metal surface, forming metal hydride species (Pd-H). libretexts.orgyoutube.comlibretexts.org This process of dissociative chemisorption requires very little energy. youtube.com

Hydrogen Transfer: The reaction proceeds through the stepwise transfer of two hydrogen atoms from the catalyst surface to the adsorbed unsaturated molecule. libretexts.org The first hydrogen atom adds to one of the carbons of the multiple bond, forming a half-hydrogenated intermediate that remains bonded to the catalyst surface. masterorganicchemistry.comlibretexts.org

Second Hydrogen Transfer and Desorption: The second hydrogen atom then transfers to the other carbon atom, completing the addition. masterorganicchemistry.comlibretexts.org The resulting saturated molecule has a weaker affinity for the catalyst surface and desorbs, freeing the active site for the next catalytic cycle. masterorganicchemistry.com

This surface-catalyzed mechanism explains the observed syn-stereoselectivity of the addition, as both hydrogen atoms are delivered from the same face of the substrate, which is bound to the catalyst surface. libretexts.org

Oxidation Reactions

Beyond hydrogenation, palladium(II) hydroxide and related species also exhibit catalytic activity in oxidation reactions, leveraging the ability of palladium to cycle between different oxidation states.

Catalytic Oxidation of Carbon Monoxide

The oxidation of carbon monoxide (CO) to carbon dioxide (CO2) is an important reaction for pollution control and in processes like proton-exchange membrane fuel cells. Palladium-based catalysts are effective for this transformation.

Research Findings:

Role of Hydroxyl Groups: The presence of hydroxyl (OH) groups on the palladium surface is believed to play a crucial role in the catalytic cycle. Studies have shown that hydrous palladium oxide (PdO·nH2O), which contains OH groups, is active for CO oxidation, while anhydrous PdO is not. acs.org It is proposed that CO can react more readily with adsorbed hydroxyl species than with adsorbed oxygen. acs.orgnih.gov

Promotional Effect of Hydrogen: The presence of H2 can promote the oxidation of CO. This is thought to occur because hydrogen can dissociatively adsorb on the palladium surface and react with oxygen to form the highly reactive hydroxyl species, which then facilitate CO oxidation. acs.orgnih.gov

Mechanism: The reaction is believed to follow a Langmuir–Hinshelwood mechanism, where both CO and oxygen (or hydroxyl species) are adsorbed onto the catalyst surface before reacting. nih.gov The presence of H2 promotes this mechanism by increasing the interaction of oxygen with the palladium surface, likely through the formation of surface hydroxyls. acs.orgnih.gov

Studies on Methane (B114726) Combustion and Catalyst Deactivation Phenomena

Palladium-based catalysts are highly effective for the complete combustion of methane, a critical process for controlling emissions from natural gas vehicles. However, a significant challenge with these catalysts, particularly those supported on alumina (B75360) (Pd/Al₂O₃), is their deactivation at low temperatures, especially in the presence of water vapor, which is an unavoidable product of combustion. mdpi.comnih.gov

Research has identified the primary mechanism for this low-temperature deactivation (below 450 °C) as the transformation of active palladium oxide (PdO) sites into a less active palladium hydroxide (Pd(OH)₂) species. mdpi.comnih.gov The reaction, PdO + H₂O → Pd(OH)₂, is reversible; at temperatures above 450 °C, the palladium hydroxide can decompose back into palladium oxide, restoring some of the catalyst's activity. mdpi.com

Further studies using in-situ FTIR transmission spectroscopy have shown that during methane combustion, hydroxyl groups accumulate on the oxide support material. acs.orgfigshare.com This accumulation of water and hydroxyls on the support surface is believed to impede the mobility of lattice oxygen, which is a crucial component in the methane combustion process, thereby contributing to the deactivation of the catalyst. acs.orgfigshare.com The inhibition by water becomes less significant as the reaction temperature increases. mdpi.com

The choice of support material also influences the catalyst's susceptibility to water-induced deactivation. For instance, using zeolite supports with high silicon-to-aluminum (Si/Al) ratios can mitigate the inhibitory effect of water vapor. nih.gov Another deactivation pathway involves the reduction of active PdO to the less active metallic palladium (Pd), which can lead to an oscillating behavior in methane conversion under certain conditions. sci-hub.se

Table 1: Factors in Palladium Catalyst Deactivation during Methane Combustion

Deactivation MechanismDescriptionInfluencing Factors
Hydroxylation Active PdO reacts with water to form less active Palladium(2+);dihydroxide (Pd(OH)₂).Low temperatures (< 450 °C), presence of water vapor. mdpi.comnih.gov
Support Inhibition Accumulation of hydroxyl groups on the oxide support hinders oxygen mobility.Water vapor, support material properties. acs.orgfigshare.com
Reduction Active PdO is reduced to less active metallic Pd.Air/methane ratio, temperature (>800 °C). sci-hub.se
Sintering Growth of palladium particles, leading to a decrease in active surface area.High temperatures, hydrothermal aging. mdpi.com

Proposed Catalytic Cycles for Alkene Epoxidation Utilizing Palladium Intermediates

The epoxidation of alkenes is a fundamental transformation in organic synthesis, yielding valuable epoxide intermediates. While traditional methods often involve stoichiometric and sometimes hazardous reagents, research has explored catalytic approaches using palladium. A proposed catalytic cycle leverages molecular oxygen as the ultimate, environmentally benign oxidant, with this compound acting as a key intermediate. unm.edu

This proposed cycle, investigated through computational density functional theory, begins with a palladium hydride complex. unm.edu The key steps are as follows:

Oxidant Formation : Molecular oxygen adds to the initial palladium hydride, forming a palladium hydroperoxide species. This intermediate is the active oxidant in the cycle.

Oxygen Transfer : The palladium hydroperoxide transfers an oxygen atom to the alkene substrate. This step produces the desired epoxide product and a palladium hydroxide (this compound) intermediate.

Catalyst Regeneration : The cycle is closed by the regeneration of the initial palladium hydride from the palladium hydroxide intermediate. This is achieved through the addition of hydrogen gas, which facilitates the elimination of a water molecule. unm.edu

This theoretical framework provides a pathway for an atom-efficient epoxidation process, converting alkenes to epoxides using only hydrogen and oxygen, with water as the sole byproduct. unm.edu

Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions

Direct Arylation Reactions of Aryl Halides and Bromides: Heterogeneous and Soluble Palladium Species Contributions

Direct arylation is a powerful tool for forming carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. Palladium hydroxide on carbon (Pd(OH)₂/C), also known as Pearlman's catalyst, has been shown to be a highly effective catalyst for the direct arylation of aryl iodides and bromides. figshare.com This heterogeneous catalyst demonstrates a broad scope for both intra- and intermolecular reactions. figshare.com

Interestingly, studies into the nature of the active catalytic species suggest that under the reaction conditions, a soluble, homogeneous palladium species is generated from the solid Pd(OH)₂/C precatalyst. figshare.com This indicates a scenario where the heterogeneous catalyst acts as a reservoir for the true, soluble catalyst.

In related palladium-catalyzed C-H arylation reactions, such as the arylation of benzophospholes with aryl iodides and bromides, the reaction proceeds efficiently even under phosphine (B1218219) ligand-free conditions using palladium acetate (B1210297) (Pd(OAc)₂). rsc.orgnih.gov The proposed mechanism for these transformations involves a catalytic cycle initiated by a Pd(0) species. This Pd(0) catalyst undergoes oxidative addition into the aryl halide bond, followed by a deprotonation/metalation step with the arene, transmetalation, and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

Suzuki-Miyaura Coupling: The Role of this compound Intermediates

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for constructing C-C bonds between aryl groups. The reaction typically follows a Pd(0)/Pd(II) catalytic cycle, where a base is essential for activating the boronic acid partner. yonedalabs.comnih.gov

The base, often a hydroxide salt, plays a multifaceted role in the catalytic cycle. A crucial step, transmetalation, involves the transfer of the organic group from the boron atom to the arylpalladium(II) halide intermediate. The hydroxide ion is known to significantly promote this step as well as the final reductive elimination step that forms the product. yonedalabs.commdpi.com

One proposed mechanism posits that after the initial oxidative addition of the aryl halide to Pd(0), the halide ligand on the resulting Pd(II) complex is exchanged for a hydroxide ion from the base. This forms a palladium(II) hydroxide intermediate. This intermediate then interacts with the boronic acid, creating a boronate species that facilitates the transfer of the aryl group from boron to palladium. yonedalabs.com Following this transmetalation, the two organic groups on the palladium center undergo reductive elimination, forming the biaryl product and regenerating the active Pd(0) catalyst. yonedalabs.com While essential, an excessively high concentration of hydroxide can negatively impact the reaction rate. mdpi.com

Table 2: Role of Hydroxide in the Suzuki-Miyaura Catalytic Cycle

Catalytic StepFunction of Hydroxide (OH⁻)Intermediate Species
Ligand Exchange Replaces halide (X⁻) on the Pd(II) complex.[Ar-Pd(II)-OH]
Transmetalation Activates the boronic acid [Ar'-B(OH)₂] and facilitates the transfer of the Ar' group to palladium. yonedalabs.commdpi.com[Ar-Pd(II)-Ar']
Reductive Elimination Promotes the final step to form the Ar-Ar' product and regenerate Pd(0). mdpi.comPd(0)

Buchwald-Hartwig Aryl Amination Studies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide or pseudohalide with an amine. wikipedia.orglibretexts.org This reaction has become indispensable for the synthesis of aryl amines, which are prevalent in pharmaceuticals and advanced materials.

The catalytic cycle is centered on the interconversion of Pd(0) and Pd(II) species. It begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) intermediate then coordinates with the amine. A base is required to deprotonate the coordinated amine, forming a palladium amide complex. The final step is reductive elimination from this complex, which forges the C-N bond and regenerates the Pd(0) catalyst. libretexts.org

Recent advancements in this field have demonstrated the use of aqueous ammonia (B1221849) in conjunction with a hydroxide base, such as potassium hydroxide, for the efficient synthesis of primary arylamines from aryl halides. researchgate.netorganic-chemistry.org The development of specialized phosphine ligands was crucial for the success of this transformation. researchgate.net In this context, the hydroxide base plays the critical role of deprotonating the ammonium (B1175870) salt or the palladium-ammonia complex, thereby enabling the crucial reductive elimination step to proceed and complete the catalytic cycle.

Heck Reaction Investigations

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, creating substituted alkenes by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. byjus.comwikipedia.org The widely accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

The key steps in the neutral pathway are:

Oxidative Addition : A Pd(0) species inserts into the aryl-halide bond, forming an arylpalladium(II) complex. wikipedia.org

Migratory Insertion : The alkene coordinates to the palladium center and subsequently inserts into the palladium-carbon bond. byjus.com

β-Hydride Elimination : A hydrogen atom from the carbon beta to the palladium is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. wikipedia.org

Catalyst Regeneration : A base, such as triethylamine (B128534) or potassium carbonate, is required to react with the palladium(II)-hydride complex, regenerating the active Pd(0) catalyst and closing the loop. wikipedia.orglibretexts.org

While this compound is not typically depicted as a direct intermediate in the main catalytic cycle of the standard Heck reaction, the role of the base is indispensable for catalyst turnover. The base removes the proton from the palladium hydride intermediate, facilitating the reductive elimination that regenerates the catalytically active Pd(0) state. An alternative pathway, the oxidative Heck reaction, can be initiated by a Pd(II) species, bypassing the need for an initial Pd(0) source. diva-portal.org

Electrocatalytic and Electrochemical Applications

Palladium(II) hydroxide, often in conjunction with palladium metal and its oxides, plays a significant role in various electrocatalytic and electrochemical applications, particularly in the realm of energy conversion. Its presence on the surface of palladium-based electrodes can influence the kinetics and mechanisms of key electrochemical reactions.

Role in Fuel Cells and Electrolyzers

Palladium-based materials are recognized as promising electrocatalysts for both fuel cells and electrolyzers, serving as a more abundant and cost-effective alternative to platinum. While often used in the form of alloys or nanoparticles, the formation of palladium(II) hydroxide on the electrode surface is a crucial aspect of their catalytic activity, especially in alkaline environments.

In the context of fuel cells , particularly those operating in alkaline media, palladium-based catalysts exhibit high activity for the oxygen reduction reaction (ORR). The surface of the palladium catalyst under operating conditions can be complex, consisting of metallic palladium, palladium oxides, and palladium(II) hydroxide. The presence of hydroxide species is believed to facilitate the adsorption of oxygenated species, a key step in the ORR. Studies on electrochemically oxidized palladium electrodes have confirmed the presence of various palladium-oxygen species, including Pd(OH)₂. psu.edu Palladium-based electrocatalysts are also noted for their higher tolerance to methanol crossover effects compared to platinum, making them advantageous in direct methanol fuel cells. ucl.ac.uk

For electrolyzers , which are central to water splitting for hydrogen production, the efficiency of the oxygen evolution reaction (OER) at the anode is a major challenge. While iridium and ruthenium oxides are the benchmarks, especially in acidic media, research is exploring other materials. Palladium-based catalysts, sometimes in the form of bifunctional materials capable of catalyzing both the ORR and OER, are under investigation. The formation of palladium oxides and hydroxides on the electrode surface is integral to the OER process, which inherently involves the interaction of water and the generation of oxygenated intermediates on the catalyst surface.

To illustrate the comparative performance of palladium-based catalysts, consider the following data synthesized from various studies on the oxygen reduction reaction in alkaline media.

CatalystOnset Potential (V vs. RHE)Limiting Current Density (mA/cm²)Electron Transfer Number
Pd/C 0.88-5.53.9
Pd-Ni/C 0.92-5.83.95
Pd-Co/C 0.91-5.73.92
Pt/C 0.95-6.04.0

This table presents representative data and the actual values can vary based on experimental conditions.

Mechanisms in Electrochemical Processes for Energy Conversion

The electrochemical conversion of energy in fuel cells and electrolyzers involves complex multi-step reactions. The presence of palladium(II) hydroxide on the catalyst surface can influence these mechanisms.

O₂ + 2H₂O + 4e⁻ → 4OH⁻

The mechanism on a palladium surface can proceed through different pathways. The desirable direct four-electron pathway reduces oxygen directly to hydroxide ions. Alternatively, a two-electron pathway can produce peroxide intermediates (HO₂⁻), which can then be further reduced. The presence of surface hydroxide species is thought to play a role in the initial adsorption and activation of molecular oxygen.

The generally accepted steps for the ORR on palladium in alkaline media are as follows:

Adsorption of Oxygen: O₂(g) → O₂(ads)

Formation of Peroxide Intermediate: O₂(ads) + H₂O + e⁻ → OOH(ads) + OH⁻

Reduction of Peroxide: OOH(ads) + e⁻ → O(ads) + OH⁻

Formation of Hydroxide: O(ads) + H₂O + e⁻ → 2OH⁻

For the oxygen evolution reaction (OER) in alkaline electrolyzers, the reaction is the reverse of the ORR:

4OH⁻ → O₂ + 2H₂O + 4e⁻

The mechanism of the OER on palladium-based catalysts is less understood than the ORR. However, it is widely accepted that the reaction proceeds through a series of adsorbed hydroxyl (OH_ads), oxy (O_ads), and hydroperoxyl (OOH_ads) intermediates. The formation and transformation of these species are critically dependent on the nature of the catalyst surface, including the presence of oxides and hydroxides. A proposed general mechanism involves the following steps:

M + OH⁻ → M-OH + e⁻

M-OH + OH⁻ → M-O + H₂O + e⁻

2M-O → 2M + O₂ or M-O + OH⁻ → M-OOH + e⁻ M-OOH + OH⁻ → M + O₂ + H₂O + e⁻

In this scheme, 'M' represents an active site on the palladium surface, which could be a palladium atom in a metallic, oxide, or hydroxide environment. The formation of higher oxidation states of palladium, facilitated by the hydroxide-rich environment, is a key aspect of the catalytic cycle.

The following table summarizes the key electrochemical reactions and the potential role of Palladium(II) hydroxide.

Electrochemical ProcessApplicationOverall Reaction (Alkaline)Potential Role of Palladium(II) Hydroxide
Oxygen Reduction Reaction (ORR) Fuel CellsO₂ + 2H₂O + 4e⁻ → 4OH⁻Facilitates adsorption of oxygenated species, stabilizes intermediates.
Oxygen Evolution Reaction (OER) Electrolyzers4OH⁻ → O₂ + 2H₂O + 4e⁻Acts as a precursor to higher-valent palladium oxides, provides active sites for hydroxide adsorption.

Nanomaterials Science and Advanced Applications of Palladium 2+ ;dihydroxide

Synthesis and Characterization of Palladium(2+);dihydroxide Nanoparticles

The synthesis of palladium(II) hydroxide (B78521) (Pd(OH)₂) nanoparticles is a critical first step in their application in nanomaterials science. Various chemical methods are employed to produce these nanoparticles with controlled size and morphology. A common approach is precipitation, where the pH of a solution containing palladium(II) ions is carefully increased. For instance, adding a potassium hydroxide solution to a palladium salt solution until the pH reaches approximately 12 results in the formation of a brown precipitate of Pd(OH)₂ mdpi.com. Another method involves the hydration of palladium cations, such as from palladium(II) nitrate (B79036) dissolved in water, which leads to the formation of an aquacomplex that subsequently yields palladium hydroxide, a precursor to palladium oxide (PdO) nanoparticles mdpi.comresearchgate.net.

The synthesis process can be followed and the resulting nanoparticles characterized by a suite of analytical techniques to determine their physical and chemical properties. These methods are essential for understanding the nanoparticle's structure, size distribution, and surface characteristics, which in turn dictate their catalytic behavior.

Common Characterization Techniques for Pd(OH)₂ Nanoparticles:

TechniqueInformation Provided
Transmission Electron Microscopy (TEM) Visualizes the size, shape, and dispersion of the nanoparticles researchgate.netnih.govmdpi.com.
X-ray Diffraction (XRD) Determines the crystalline structure and phase composition of the material researchgate.netnih.govmdpi.com.
X-ray Photoelectron Spectroscopy (XPS) Analyzes the elemental composition and oxidation states of palladium on the nanoparticle surface mdpi.comtum.de.
Raman Spectroscopy Provides insights into the vibrational modes of the Pd-O bonds, helping to confirm the presence of hydroxide and oxide species mdpi.comresearchgate.net.
UV-Visible Spectroscopy (UV-Vis) Monitors the formation of nanoparticles in colloidal suspension nih.govmdpi.com.
Fourier-Transform Infrared Spectroscopy (FT-IR) Identifies functional groups on the nanoparticle surface, confirming the presence of hydroxyl groups nih.govmdpi.com.

These characterization techniques provide a comprehensive understanding of the synthesized nanoparticles, ensuring their quality and suitability for subsequent integration into composite materials and catalytic applications.

Integration into Composite Nanomaterials

To enhance their stability, activity, and recyclability, palladium(II) hydroxide nanoparticles are often integrated into larger composite structures. By immobilizing the nanoparticles on various supports, researchers can prevent their agglomeration and create synergistic effects that boost catalytic performance.

Carbon nanostructures, such as activated carbon, carbon nanotubes (CNTs), and graphene oxide (GO), are excellent support materials for palladium-based catalysts due to their high surface area, chemical inertness, and mechanical stability semanticscholar.orgbohrium.com. The resulting composite, often referred to as Pearlman's catalyst (Pd(OH)₂/C), is a highly effective catalyst used in a wide range of organic reactions samaterials.comfishersci.com.

The carbon support offers several advantages:

Increased Surface Area : It allows for a high dispersion of palladium hydroxide nanoparticles, maximizing the number of active sites available for catalysis samaterials.com.

Enhanced Stability : The support helps to stabilize the nanoparticles, preventing them from leaching into the reaction medium and allowing for easier catalyst recovery and reuse samaterials.comrsc.org.

Improved Activity : The interaction between the palladium nanoparticles and the carbon support can influence the electronic properties of the metal, leading to enhanced catalytic activity bohrium.com.

These composites have demonstrated high efficiency in hydrogenation, dehydrogenation, and carbon-carbon coupling reactions. For example, Pd/graphene oxide composites have shown turnover frequencies exceeding 39,000 h⁻¹ in Suzuki-Miyaura coupling reactions with minimal palladium leaching acs.org. Similarly, Pd nanoparticles on CNTs have been effective for the dehydrogenation of hydrogen storage materials mdpi.com.

Table of Catalytic Performance for Pd on Carbon Nanostructures:

Catalyst SystemReaction TypeKey Findings
Pd(OH)₂/C (Pearlman's Catalyst) Hydrogenation, HydrogenolysisHigh activity and good selectivity, particularly for debenzylation samaterials.comsigmaaldrich.com.
Pd NPs on Graphene Oxide (GO) Suzuki-Miyaura CouplingHigh yields and excellent catalyst recyclability acs.orgmdpi.com.
Pd NPs on Carbon Nanotubes (CNTs) DehydrogenationUniform nanoparticle dispersion and excellent catalytic performance and stability mdpi.com.
Pd-rGO-CNT Composite Reduction of 4-nitrophenolExtremely rapid reaction, completed in 20 seconds at room temperature nih.gov.

Incorporating palladium(II) hydroxide nanoparticles into polymeric matrices is another effective strategy for creating robust and functional hybrid materials. Polymers can act as stabilizers, preventing nanoparticle aggregation, and can also provide specific functionalities to the final composite material.

The choice of polymer can control the properties of the nanocomposite. For example, embedding palladium nanoparticles in a high-pressure polyethylene (B3416737) matrix via thermal decomposition of a palladium precursor results in a stable composite material mdpi.com. Smart polymers, which respond to external stimuli like temperature or pH, can be used to create "micro-reactors" where the catalytic activity can be switched on or off researchgate.net. Polymers like polyvinylpyrrolidone (B124986) (PVP) are often used as capping agents during synthesis to control the size and shape of the resulting nanoparticles upb.ro. Furthermore, techniques such as magnetron co-deposition allow for the synthesis of palladium nanoparticles embedded within a fluorinated polymer matrix, creating films with potential applications in hydrogen sensing dtu.dk.

Two-dimensional (2D) materials, particularly MXenes, have emerged as promising supports for catalysts due to their unique electronic properties, large surface area, and hydrophilicity mdpi.comsciopen.com. MXenes, which are transition metal carbides, nitrides, or carbonitrides, possess abundant surface functional groups that facilitate the anchoring of nanoparticles researchgate.net.

A composite of MXene (specifically Ti₃C₂Tₓ) and palladium hydroxide on carbon (Pearlman's catalyst) has been successfully synthesized through a mechanochemical grinding process. This method creates a stable composite where the Pd(OH)₂/C is doped into the MXene structure mdpi.com. Characterization of the MXene/Pd(OH)₂/C composite confirmed its successful formation and its potential for applications in electrochemical sensing, demonstrating the effective functionalization of the 2D material mdpi.com. The high electrical conductivity of MXene is crucial for enhancing heterogeneous electron transport, a key factor in electrochemical applications mdpi.com.

Rational Design of Nano-Catalysts for Tuned Reactivity and Selectivity

The rational design of nano-catalysts involves the deliberate control of their physical and chemical properties to achieve desired catalytic performance. For palladium(II) hydroxide-based catalysts, this means tuning factors like nanoparticle size, shape, surface structure, and the nature of the support to optimize reactivity and selectivity for specific chemical transformations.

Key strategies in the rational design of these nano-catalysts include:

Morphological Control : Computational studies can help identify the most active surfaces for a particular reaction. For instance, synthesizing palladium nanoparticles with a high density of high-index surfaces has been shown to maximize electrocatalytic performance in the reduction of CO₂ to formate, overcoming issues of catalyst poisoning northwestern.edu.

Ligand Modification : The use of organic ligands can significantly influence the catalytic activity and selectivity of palladium nanoparticles. Ligands grafted onto the support surface can create specific steric and electronic environments around the active metal center nih.govnih.gov. For example, modifying a silica (B1680970) support with amine ligands can suppress unwanted side reactions, thereby tuning the selectivity of palladium nanoparticles in the semi-hydrogenation of alkynes to alkenes nih.govnih.gov. Similarly, phosphane additives can increase both the reaction rate and selectivity, where a moderate steric demand and weak σ-donating ability of the ligand yield the highest performance tum.de.

Support Interactions : The choice of support material and its interaction with the palladium nanoparticles are crucial. Strong coupling between palladium and the support can induce charge redistribution, modulating the electronic structure of the palladium and enhancing its catalytic activity researchgate.net.

By employing these design principles, it is possible to develop highly efficient and selective nano-catalysts tailored for specific industrial and chemical processes, moving beyond trial-and-error approaches to a more predictive and controlled science.

Environmental Research Perspectives of Palladium 2+ ;dihydroxide Catalysts

Remediation of Industrial Waste and Contaminants

The use of Palladium(2+);dihydroxide catalysts is a promising approach for treating industrial wastewater containing hazardous materials. These catalysts are effective in breaking down persistent organic pollutants and removing toxic heavy metals, addressing a critical challenge in environmental management.

Palladium-based catalysts, including palladium hydroxide (B78521), demonstrate high efficiency in the degradation of a wide range of toxic organic pollutants found in industrial effluents. semanticscholar.org These pollutants, such as nitro-aromatic compounds and synthetic dyes, are often carcinogenic and mutagenic, posing significant threats to ecosystems and human health. daneshyari.comnih.gov The catalytic process typically involves the reduction of these toxic compounds into less harmful substances. For instance, palladium nanoparticles have shown excellent activity in the reductive degradation of dyes like coomassie brilliant blue G-250, rhodamine B, and methylene (B1212753) blue in the presence of a reducing agent like sodium borohydride. researchgate.netepa.gov The high surface-area-to-volume ratio of nanoparticle catalysts provides numerous active sites for these reactions to occur efficiently. researchgate.net

Research has shown that the effectiveness of degradation can vary depending on the pollutant's molecular structure. mdpi.com In a palladium(II)-activated peroxymonosulfate (B1194676) (PMS) system, pollutants with electron-donating groups, such as various chlorophenols, showed significantly higher degradation rates compared to those with electron-withdrawing groups. mdpi.com

PollutantPollutant TypeCatalytic SystemDegradation EfficiencyReference Time (min)
4-Chlorophenol (B41353) (4-CP)ChlorophenolPd(II)/PMS100%5
Dichlorophenol (DCP)ChlorophenolPd(II)/PMS100%5
Trichlorophenol (TCP)ChlorophenolPd(II)/PMS100%5
Nitrobenzene (NB)NitroaromaticPd(II)/PMS38%30
4-NitrophenolNitroaromaticPd NPsExcellent Catalytic ActivityNot Specified

Palladium-based catalysts are particularly effective for the detoxification of organohalogen compounds through a process known as catalytic hydrodehalogenation. researchgate.net Palladium is considered one of the most suitable metals for this process due to its intrinsic ability to dissociate hydrogen and promote the cleavage of carbon-halogen (C-X) bonds, particularly the carbon-chlorine (C-Cl) bond. researchgate.net The mechanism involves the adsorption of the halogenated compound onto the palladium catalyst surface, followed by the reductive cleavage of the C-X bond and its replacement with a carbon-hydrogen (C-H) bond. This process, also called hydrodechlorination (HDC) for chlorinated compounds, effectively transforms toxic halogenated pollutants into less harmful hydrocarbons. mdpi.com

The proposed mechanism for the catalytic hydrodechlorination of 4-chlorophenol using a palladium catalyst involves a chain reaction between the support material, the Pd catalyst, and hydrogen. mdpi.com The support material is first oxidized, generating electrons that are transferred to the palladium catalyst, which then reacts with water and facilitates the dechlorination process. mdpi.com

While direct mechanisms for heavy metal removal using this compound are less detailed in the provided literature, the recovery of palladium itself—a precious heavy metal—from industrial wastewater is a significant area of research. nih.gov Methods like electrodeposition are being explored for efficient recovery, which is crucial for both economic and environmental sustainability. acs.org Adsorbent materials containing sulfur compounds are also effective in scavenging residual palladium ions from solutions. researchgate.net

Advanced Strategies for Water and Soil Decontamination

Advanced strategies are being developed to tackle persistent pollutants in water and soil, with a focus on compounds that resist conventional treatment methods. This compound catalysts are integral to some of these innovative techniques.

Polychlorinated biphenyls (PCBs) are highly persistent organic pollutants that accumulate in the environment. Bimetallic catalyst systems involving palladium have shown great promise for the remediation of PCB-contaminated sediments and aquatic environments. nih.gov These catalysts, often deposited on a substrate like granular activated carbon, work by degrading PCBs through a stepwise dechlorination process. nih.gov The degradation byproducts are typically biphenyl (B1667301) and phenol, which can lead to the complete mineralization of the PCBs. nih.gov

The degradation of pesticides is another critical area where advanced catalytic processes are applied. Photocatalysis, an advanced oxidation process (AOP), utilizes catalysts to generate highly reactive species like hydroxyl radicals (HO•) when exposed to light. mdpi.com These radicals are unselective and can break down a wide variety of complex pesticide molecules into simpler, non-toxic substances like water and carbon dioxide. lidsen.comlidsen.com While many studies focus on semiconductor photocatalysts like titanium dioxide, the principles can be extended to systems incorporating noble metals to enhance efficiency. mdpi.comlidsen.com

Photoelectrochemical methods are emerging as powerful advanced oxidation processes for treating wastewater containing persistent organic pollutants. nih.gov These techniques combine photochemical and electrolysis reactions, creating a synergistic effect that enhances the production of hydroxyl radicals and improves the mineralization of contaminants. nih.govresearchgate.net The process involves a photoanode, often made of a semiconductor material, which, upon illumination, generates electron-hole pairs. An applied electrical potential prevents the rapid recombination of these charges, making the holes available to oxidize pollutants or generate hydroxyl radicals from water. researchgate.net

Various photoelectrochemical methods exist, including photoelectrocatalysis, photoelectro-Fenton, and photocatalytic fuel cells. nih.gov These integrated processes can be more efficient than individual photochemical or electrochemical treatments alone. researchgate.net While the use of this compound specifically as the primary photocatalyst in these systems is not extensively documented in the provided sources, palladium's known catalytic activity makes it a candidate for use in modifying photoelectrodes to enhance treatment performance. nih.govscribd.com

Development of Catalytic Systems for Cleaner Industrial Processes

Beyond remediation, this compound catalysts play a vital role in developing "green" or cleaner industrial processes. Their high activity and selectivity are leveraged in chemical synthesis to improve efficiency and reduce waste. candcs.de Palladium-catalyzed reactions are fundamental in the pharmaceutical and fine chemical industries for creating carbon-carbon and carbon-heteroatom bonds. acs.org

Palladium hydroxide on carbon (Pearlman's catalyst) is particularly active for hydrogenation and hydrogenolysis reactions. samaterials.comfishersci.com It is used for reducing nitro compounds to amines and for the hydrogenolysis of benzyl (B1604629) groups, which are common steps in complex organic synthesis. fishersci.com The use of such highly efficient heterogeneous catalysts simplifies product purification and allows for the catalyst to be recovered and reused, aligning with the principles of green chemistry. nih.gov The development of methods for recovering palladium from spent catalysts and other industrial waste is also a key area of research, aiming to create a circular economy for this precious metal and reduce the environmental impact associated with its primary production. nih.govresearchgate.net

Interactions with Biological Systems and Analytical Applications in Research

Biocatalysis and Biotransformations (excluding direct therapeutic administration)

The integration of palladium catalysis with biological systems has led to the development of novel hybrid biocatalysts. These systems leverage the unique reactivity of palladium to enhance or introduce new functionalities to enzymes. While direct use of palladium(II) hydroxide (B78521) is less common than palladium nanoparticles in this specific application, the principles are closely related.

Research has shown that combining palladium nanoparticles, which can be formed from precursors like palladium(II) hydroxide, with enzymes such as Cytochrome c can significantly enhance enzymatic performance. In one such system, palladium nanoparticles and Cytochrome c were co-immobilized within a zeolitic imidazolate framework-8 (ZIF-8). The resulting composite, Cyt c-Pd@ZIF-8, exhibited superior catalytic properties compared to the free enzyme. nih.gov

Key findings from this research include:

Enhanced Catalytic Efficiency: The hybrid biocatalyst showed an approximately 2.3-fold increase in catalytic efficiency (kcat/KM). nih.gov

Increased Turnover Number: The turnover number (kcat) was enhanced by approximately 2.4 times. nih.gov

Improved Stability: The ZIF-8 matrix shielded the enzyme, providing improved resistance to harsh conditions like high temperatures and organic solvents. nih.gov

This enhancement is attributed to the allosteric effects of the enzyme-palladium complexes. nih.gov This strategy of integrating a transition metal catalyst with an enzyme provides a versatile method for designing highly efficient and robust biocatalysts for complex biotransformations. nih.gov

Biosensor Development and Electrochemical Detection Methodologies (e.g., Nicotine (B1678760) in Human Sweat)

Palladium(II) hydroxide is a key component in the fabrication of advanced electrochemical sensors for detecting biologically relevant molecules. A notable application is the development of a sensor for the selective detection of nicotine in human sweat.

Researchers have constructed an electrochemical sensor using a composite of MXene (Ti3C2Tx) and palladium hydroxide on carbon (Pearlman's catalyst). This composite material (MXene/Pd(OH)2/C) is deposited on a glassy carbon electrode to create a highly sensitive and selective analytical device. The Pd(OH)2/C component plays a crucial role in the electrocatalytic oxidation of nicotine, which is the basis of the detection mechanism.

The performance of the MXene/Pd(OH)2/C modified electrode was systematically evaluated and compared to unmodified electrodes. The composite material significantly lowered the overpotential of nicotine oxidation by about 200 mV and enhanced the oxidation peak current, demonstrating its superior electrocatalytic activity. The sensor was optimized for use in a phosphate (B84403) buffer solution at a physiological pH of 7.4.

The analytical performance of this palladium(II) hydroxide-based biosensor is summarized in the table below.

ParameterValue
AnalyteNicotine
Linear Range0.25 µM to 37.5 µM
Limit of Detection (LOD)27 nM
Sensitivity0.286 µA µM⁻¹ cm⁻²
Sample MatrixHuman Sweat
Recovery in Sample97%

Data sourced from a study on a composite-modified glassy carbon electrode for nicotine detection.

The sensor also exhibited high selectivity, with common interfering substances such as Na+, Mg2+, Ca2+, hydrogen peroxide, ascorbic acid, and glucose not affecting the nicotine analysis. This successful application in human sweat samples highlights the potential of using palladium(II) hydroxide-based composites for developing non-invasive and accurate biosensors.

Enzyme Mechanism Studies and Inhibitor Design (e.g., in 17β-Hydroxysteroid Dehydrogenase)

Metal complexes are increasingly investigated for their potential to interact with and inhibit enzymes, offering unique three-dimensional structures that can bind tightly to enzyme active sites. rsc.org Palladium(II) complexes, in particular, have been explored as potential therapeutic agents and tools for studying enzyme mechanisms due to their reactivity and coordination chemistry. hku.hknih.gov

The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) is a critical therapeutic target, especially for hormone-dependent diseases like breast cancer, as it catalyzes the conversion of the less active estrogen, estrone, to the highly potent 17β-estradiol. dtic.mil The development of selective inhibitors for 17β-HSD is an area of active research. dtic.milnih.govresearchgate.net

While the general use of palladium complexes in enzyme studies is established, specific research detailing the application of palladium(II) hydroxide as an inhibitor or a mechanistic probe for 17β-hydroxysteroid dehydrogenase is not prominent in the scientific literature. However, palladium-mediated reactions have been used as a powerful tool to study the mechanisms of other enzymes. For instance, a palladium-mediated C-C bond formation strategy was used to access and activate intermediate states of glycogenin, an enzyme involved in glucose biosynthesis. This allowed for a detailed investigation of its catalytic mechanism and kinetics, demonstrating how palladium chemistry can be a valuable tool in mechanistic enzymology. nih.gov

The study of enzyme inhibition by metal complexes is a broad field, and the specific choice of metal and ligands is crucial for achieving desired selectivity and potency. rsc.org Although a direct link between palladium(II) hydroxide and 17β-HSD inhibition is not well-documented, the broader context of pallado-biocatalysis suggests a potential avenue for future investigation.

Chemical Modification of Biological Molecules (e.g., Indole (B1671886) Arylation in Tryptophan Residues)

Palladium catalysis provides a powerful and precise tool for the chemical modification of biological molecules under mild conditions. One of the most significant applications in this area is the selective C–H arylation of the indole ring in tryptophan residues within peptides and proteins. This reaction enables the site-specific introduction of aryl groups, which can be used to install probes, create new functionalities, or synthesize complex peptide-based structures.

The reaction typically involves a palladium(II) catalyst, such as palladium acetate (B1210297) or related precursors which may involve hydroxide as a ligand in their catalytic cycles, that facilitates the coupling of an aryl halide with the C2 position of the indole side chain of tryptophan. This transformation is notable for its chemoselectivity, meaning it can target tryptophan residues without affecting other reactive amino acid side chains.

Key features of this palladium-catalyzed modification include:

Site Selectivity: The reaction preferentially occurs at the C2-position of the indole nucleus of tryptophan.

Mild Conditions: The modifications can often be performed at or near room temperature in biocompatible solvent systems, which helps to preserve the integrity of the peptide or protein structure.

Functional Group Tolerance: The catalytic system is compatible with a wide range of functional groups present on both the aryl halide and the peptide substrate.

This methodology has been successfully applied to modify tryptophan-containing dipeptides and more complex oligopeptides. The ability to perform such modifications directly on peptides opens up new avenues for creating novel biomaterials, therapeutic agents, and tools for chemical biology. For example, the introduction of fluorescent aryl groups can be used to study peptide localization and interactions, while the arylation can also be a key step in the synthesis of macrocyclic peptides with constrained conformations.

Q & A

Q. What are the established laboratory synthesis methods for Pd(OH)₂, and how can purity be validated?

Pd(OH)₂ is typically synthesized via controlled hydrolysis of palladium salts (e.g., PdCl₂) under alkaline conditions. A common method involves adjusting the pH of a Pd(NO₃)₂ or PdCl₂ solution to 8–10 using NaOH or NH₄OH, followed by filtration and drying. To validate purity, researchers should employ X-ray diffraction (XRD) to confirm crystallinity, transmission electron microscopy (TEM) for particle morphology, and inductively coupled plasma mass spectrometry (ICP-MS) to assess elemental composition. Thermogravimetric analysis (TGA) can detect residual solvents or unreacted precursors . For reproducibility, document pH, temperature, and aging time during synthesis, as these parameters influence particle size and catalytic activity .

Q. Which characterization techniques are critical for confirming the structural integrity of Pd(OH)₂?

Key techniques include:

  • XRD : To identify crystalline phases and lattice parameters.
  • FTIR : To detect hydroxyl (-OH) stretching vibrations (~3400 cm⁻¹) and Pd-O bonds.
  • XPS : To verify oxidation states (Pd²⁺ binding energy ~336–338 eV for 3d₅/₂).
  • BET Surface Area Analysis : To measure surface area, critical for catalytic applications.
  • TEM/SEM : To assess particle size distribution and aggregation. Cross-reference results with literature spectra to rule out impurities like PdO .

Q. What are the standard catalytic applications of Pd(OH)₂, and how is activity quantified?

Pd(OH)₂ is widely used as a precursor for heterogeneous catalysts in hydrogenation, oxidation, and cross-coupling reactions. Activity is quantified via:

  • Turnover Frequency (TOF) : Moles of product per mole of Pd per hour.
  • Conversion/Yield : Measured via gas chromatography (GC) or high-performance liquid chromatography (HPLC).
  • Stability Tests : Repeated reaction cycles to assess leaching or deactivation. For hydrogenation, track H₂ uptake using manometric methods .

Advanced Research Questions

Q. How do pH and temperature during synthesis influence the catalytic performance of Pd(OH)₂ in oxidation reactions?

Higher pH (>10) during synthesis promotes smaller particle sizes but risks forming PdO impurities. Elevated temperatures (60–80°C) accelerate nucleation, reducing agglomeration. To optimize, conduct a factorial design of experiments (DoE) varying pH (8–12) and temperature (25–80°C), then correlate with TOF in model reactions (e.g., benzyl alcohol oxidation). Use Arrhenius plots to isolate kinetic effects .

Q. What computational approaches are suitable for modeling the electronic structure and stability of Pd(OH)₂?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model Pd(OH)₂’s band structure and adsorption properties. Include van der Waals corrections for weak interactions in layered hydroxides. Validate predictions with experimental XPS valence band spectra and TGA-derived decomposition pathways. For correlation energy, adapt analytic representations from uniform electron gas models, ensuring parameterization aligns with Pd’s d-orbital behavior .

Q. How can researchers resolve contradictions in reported catalytic activities of Pd(OH)₂ across studies?

Discrepancies often arise from differences in:

  • Synthesis conditions : Compare pH, aging time, and precursor purity.
  • Characterization rigor : Ensure XRD and XPS confirm phase purity.
  • Reaction parameters : Standardize substrate concentration, solvent, and temperature. Apply meta-analysis to published data, weighting studies with detailed experimental protocols. Replicate key experiments under controlled conditions to isolate variables .

Q. What strategies mitigate Pd(OH)₂ decomposition during high-temperature catalysis?

Stabilization methods include:

  • Supporting on High-Surface-Area Substrates : Use MgO or carbon nanotubes to reduce sintering.
  • Doping with Transition Metals : Fe³⁺ or Ce⁴⁺ dopants enhance thermal stability via lattice anchoring.
  • In Situ XAFS : Monitor structural changes during operation to identify decomposition thresholds .

Methodological Guidance Table

Research Aspect Recommended Techniques Key Parameters to Document References
SynthesisControlled hydrolysis, co-precipitationpH, temperature, precursor concentration
Structural AnalysisXRD, FTIR, XPSCrystallite size, oxidation state
Catalytic ActivityGC/HPLC, TOF calculationSubstrate conversion, selectivity
Stability AssessmentTGA, repeated reaction cyclesWeight loss %, leaching rates
Computational ModelingDFT with B3LYP functional, van der Waals correctionsBandgap, adsorption energies

Key Considerations for Experimental Design

  • Reproducibility : Adhere to protocols in , detailing all synthesis and characterization steps.
  • Data Validation : Use triplicate measurements and statistical analysis (e.g., ANOVA) to confirm significance.
  • Literature Alignment : Cross-reference findings with primary sources to contextualize novel contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.